![molecular formula C21H17N3O8 B2796949 3-[4-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]propanoic acid CAS No. 1147736-73-9](/img/structure/B2796949.png)
3-[4-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]propanoic acid is a useful research compound. Its molecular formula is C21H17N3O8 and its molecular weight is 439.38. The purity is usually 95%.
BenchChem offers high-quality 3-[4-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
However, to provide relevant scientific insights, I explored research around compounds with similar structural features or functional groups that could provide indirect insights into potential applications or related research areas for the specified compound. Below are summaries of scientific research findings related to compounds with similar structural complexities or functional groups, which might offer indirect relevance:
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials from water and wastewater. Compounds similar in complexity to the specified chemical might be subjects or by-products in AOPs, especially in the degradation of pharmaceuticals and recalcitrant compounds in environmental matrices. For example, the study by Qutob et al. (2022) discusses the degradation pathways, by-products, and biotoxicity of acetaminophen (ACT) by AOPs, highlighting the complexity of chemical transformations and environmental implications of such compounds Qutob et al., 2022.
Antimicrobial Compounds from Cyanobacteria
Research into cyanobacteria has uncovered a wide variety of compounds with antimicrobial activities, which could provide a context for exploring the bioactive potential of similarly complex molecules. Swain et al. (2017) reviewed 121 cyanobacterial compounds with antimicrobial activities, revealing diverse chemical classes and potential pharmaceutical applications Swain et al., 2017.
Carcinogen Metabolites and Biomarkers
The study of carcinogen metabolites in humans can provide insights into the toxicological and pharmacokinetic properties of complex organic compounds, including their metabolic pathways and implications for cancer research. Hecht's review (2002) on human urinary carcinogen metabolites highlights the significance of understanding these metabolites for evaluating tobacco-related cancer risks and potential interventions Hecht, 2002.
Sorption Studies
Understanding the sorption behavior of herbicides and similar compounds to various matrices can provide insights into their environmental fate and behavior. Werner et al. (2012) reviewed the sorption experiments of phenoxy herbicides like 2,4-D, highlighting the role of soil organic matter and minerals in their sorption processes Werner et al., 2012.
Eigenschaften
IUPAC Name |
3-[4-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O8/c22-12-14(9-13-1-3-15(4-2-13)30-6-5-20(25)26)21(27)23-16-10-18-19(32-8-7-31-18)11-17(16)24(28)29/h1-4,9-11H,5-8H2,(H,23,27)(H,25,26)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLWQDCUNQJUSY-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])NC(=O)C(=CC3=CC=C(C=C3)OCCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])NC(=O)/C(=C/C3=CC=C(C=C3)OCCC(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-{2-Cyano-2-[(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]eth-1-en-1-yl}phenoxy)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


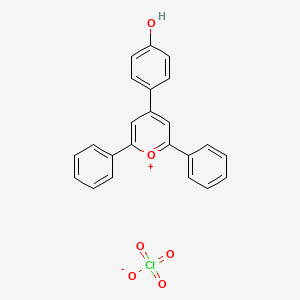
![ethyl 2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2796871.png)
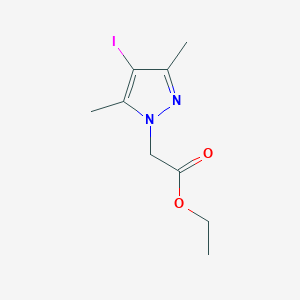

![4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine](/img/structure/B2796875.png)
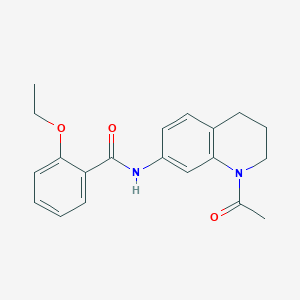
![(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2796879.png)
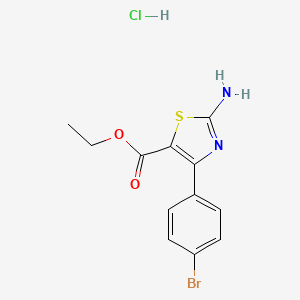


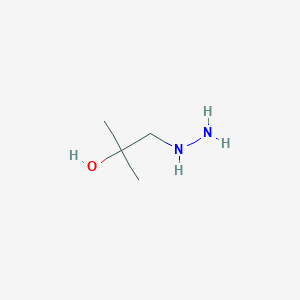
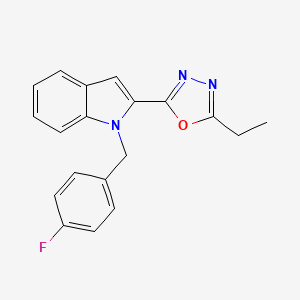
![1-Chloro-4-[4-(4-chlorophenyl)sulfonylbutylsulfonyl]benzene](/img/structure/B2796887.png)